molecular formula C17H18N2O3S B7048615 2-[2-(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

2-[2-(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

Cat. No.: B7048615
M. Wt: 330.4 g/mol
InChI Key: ZJKLOPCQWLNONK-UHFFFAOYSA-N
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Description

2-[2-(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is a complex organic compound that features a thiazole ring and an isoquinoline moiety. The thiazole ring is known for its aromaticity and biological activity, while the isoquinoline structure is commonly found in many natural and synthetic compounds with significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The isoquinoline moiety can intercalate into DNA, affecting transcription and replication processes .

Properties

IUPAC Name

2-[2-(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-10-14(18-11(2)23-10)9-15(20)19-8-7-12-5-3-4-6-13(12)16(19)17(21)22/h3-6,16H,7-9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKLOPCQWLNONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)CC(=O)N2CCC3=CC=CC=C3C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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